molecular formula C9H11NO B420711 4'-Methylacetanilide CAS No. 103-89-9

4'-Methylacetanilide

Cat. No.: B420711
CAS No.: 103-89-9
M. Wt: 149.19g/mol
InChI Key: YICAMJWHIUMFDI-UHFFFAOYSA-N
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Description

4’-Methylacetanilide, also known as N-p-Tolylacetamide or Acetic acid p-toluidide, is an organic compound with the chemical formula CH₃CONHC₆H₄-4-(CH₃). It is a derivative of acetanilide where the para position of the benzene ring is substituted with a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methylacetanilide can be synthesized through the acetylation of p-toluidine. The process involves the reaction of p-toluidine with acetic anhydride in the presence of a catalyst. The reaction is highly exothermic and typically carried out in a fume hood. The reaction mixture is then poured onto water/ice to precipitate the product, which is collected by vacuum filtration .

Industrial Production Methods: In industrial settings, the synthesis of 4’-Methylacetanilide follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often recrystallized to achieve the desired quality for various applications .

Chemical Reactions Analysis

Types of Reactions: 4’-Methylacetanilide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in water, heated with magnetic stirring.

    Nitration: Concentrated HNO₃ and H₂SO₄, heated to 50°C.

    Hydrolysis: Dilute HCl or NaOH, reflux conditions.

Major Products:

Scientific Research Applications

4’-Methylacetanilide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methylacetanilide involves its interaction with specific molecular targets. For instance, in its role as a precursor for analgesic drugs, it undergoes metabolic conversion to active compounds that inhibit cyclooxygenase enzymes, thereby reducing pain and inflammation . The compound’s structure allows it to participate in various biochemical pathways, influencing its biological activity.

Comparison with Similar Compounds

    Acetanilide: Similar in structure but lacks the methyl group at the para position.

    p-Toluidine: The parent amine from which 4’-Methylacetanilide is derived.

    4-Acetamidobenzoic acid: An oxidation product of 4’-Methylacetanilide.

Uniqueness: 4’-Methylacetanilide is unique due to the presence of the methyl group at the para position, which influences its reactivity and physical properties. This substitution makes it more hydrophobic compared to acetanilide and affects its interaction with biological targets .

Properties

IUPAC Name

N-(4-methylphenyl)acetamide
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InChI

InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11)
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InChI Key

YICAMJWHIUMFDI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C
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Molecular Formula

C9H11NO
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DSSTOX Substance ID

DTXSID6024414
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Molecular Weight

149.19 g/mol
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Physical Description

N-acetyl-p-toluidine appears as colorless needles. (NTP, 1992)
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Boiling Point

585 °F at 760 mmHg (sublimes) (NTP, 1992)
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Flash Point

335 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

1.212 at 59 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

103-89-9
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Melting Point

307 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

100 g (933.3 mmol) of p-toluidine and 154.8 g (1.120 mmol) of potassium carbonate were dissolved in a mixed solvent of 1,000 ml of ethyl acetate and 500 ml of water. Thereinto was dropped 87.9 g (1.120 mmol) of acetyl chloride with ice-cooling, followed by stirring for 2 hours. Extraction with ethyl acetate was carried out. The organic phase obtained was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The crude crystal obtained was washed with hexane to obtain 130 g (yield: 93%) of p-acetotoluidine.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
154.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
87.9 g
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

Into three neck round bottom flask (5 L) equipped with a mechanical stirrer, a condenser, and an addition funnel, were added p-toluidine (995 grams, 9.3 mol) and hexanes (1.6 L). Acetic anhydride (960 mL, 10.2 mol) was added dropwise for 2 hour enough to reflux. Then it was refluxed for 1 hour and cooled to room temperature to give a brown solid. This was collected by suction filtration, transferred into a beaker, and washed with water (2 L) for 30 minutes. The filtration and washing procedures were repeated. The wet white crystals was air dried for 7 days to N-(4-Methylphenyl)acetamide (1,343 g, 97% yield). Melting point: 150-152° C. (Lit. 153° C., Merck Index 11, 67).
Quantity
995 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
960 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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